(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 897480-84-1
VCID: VC4473751
InChI: InChI=1S/C16H14FN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2
SMILES: C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4
Molecular Formula: C16H14FN3OS2
Molecular Weight: 347.43

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

CAS No.: 897480-84-1

Cat. No.: VC4473751

Molecular Formula: C16H14FN3OS2

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone - 897480-84-1

Specification

CAS No. 897480-84-1
Molecular Formula C16H14FN3OS2
Molecular Weight 347.43
IUPAC Name [4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C16H14FN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2
Standard InChI Key YDVISZCVKXRUNW-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4

Introduction

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone represents a chemically complex structure that combines functionalities from fluorobenzothiazole, piperazine, and thiophene moieties. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

This review delves into the structural properties, synthesis pathways, biological significance, and potential applications of this compound in therapeutic research.

Synthesis Pathways

The synthesis of compounds like (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step reactions:

  • Formation of Benzothiazole Core:

    • The benzothiazole scaffold is synthesized by cyclization of o-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

  • Piperazine Functionalization:

    • Piperazine is introduced via nucleophilic substitution reactions with activated benzothiazole intermediates.

  • Thiophene Integration:

    • The thiophene moiety is coupled through acylation or amidation reactions using thiophenecarbonyl derivatives.

These steps are optimized for yield and purity using catalysts like iodine or Lewis acids and solvents such as DMF or DMSO.

Biological Significance

The compound's unique structure suggests its potential as a bioactive agent in various therapeutic areas:

  • Enzyme Inhibition:

    • Fluorobenzothiazole derivatives are known to inhibit enzymes like tyrosinase, which plays a role in melanin synthesis and hyperpigmentation disorders .

  • Antimicrobial Activity:

    • Structural analogs containing thiazole and piperazine rings exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential:

    • Piperazine-linked thiazole derivatives have shown cytotoxic effects on cancer cell lines such as MCF7 (breast adenocarcinoma), likely due to their ability to interact with DNA or inhibit key signaling pathways .

Biological Data for Similar Compounds:

ActivityIC50_{50} / MIC (µM)Target Organism/Cell Line
Tyrosinase Inhibition~10 µMAgaricus bisporus
AntimicrobialMIC ~5–50 µME. coli, S. aureus
AnticancerIC50_{50} ~15 µMMCF7

Applications in Drug Development

Given its structural features and biological activities, the compound holds promise in the following domains:

  • Dermatological Agents:

    • As a tyrosinase inhibitor, it could be developed for treating hyperpigmentation disorders.

  • Antimicrobial Drugs:

    • Its broad-spectrum activity makes it a candidate for combating resistant bacterial strains.

  • Oncology Research:

    • Its cytotoxic properties warrant further exploration as a chemotherapeutic agent.

Computational Insights

In silico studies such as molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) profiling are critical for understanding the compound's drug-like properties:

ParameterValue/Prediction
Binding AffinityHigh affinity for tyrosinase active site (-8 kcal/mol)
ADME ProfileGood oral bioavailability; moderate hepatic metabolism

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